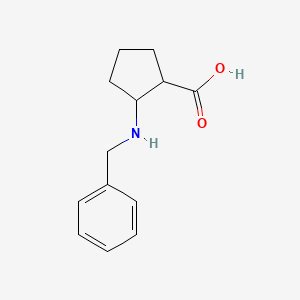

2-(Benzylamino)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

2-(benzylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMJOYQGUPTRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination via Nucleophilic Substitution

-

- Use of the esterified intermediate (ethyl ester).

- React with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

- Elevated temperatures (around 50-80°C) facilitate nucleophilic attack on the ester carbonyl, leading to aminolysis.

-

- Formation of 2-(Benzylamino)cyclopentanecarboxylic acid after hydrolysis of the ester.

Stepwise Synthesis via Protection and Deprotection

- Protection of amino groups (if necessary) to prevent side reactions.

- Use of carbamate or Boc-protected intermediates to improve selectivity.

- Deprotection after amination to yield the free amino derivative.

- For benzylamine addition:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Room temperature to 60°C.

- Reaction time: 12-24 hours.

Yield: Typically around 60-80%, with purification via recrystallization or chromatography.

Alternative Synthesis via Cyclization Strategies

Research indicates that more complex routes involve cyclization of protected sugar derivatives (e.g., D-mannose or D-galactose) to form polyhydroxylated cyclopentane derivatives, which are then functionalized to introduce amino groups.

- Protection of hydroxyl groups with TBDPS or other silyl protecting groups.

- Oxidation of specific hydroxyl groups to ketones.

- Wittig reactions to introduce olefins.

- Ring-closing metathesis (RCM) using Grubbs catalysts to form cyclopentene rings.

- Oxidation to convert cyclopentenols into cyclopentanecarboxylic acids.

- Aza-Michael addition of benzylamine to introduce the amino group.

- Use of Grubbs catalysts under reflux in toluene.

- Oxidation with TEMPO, BAIB, or NaClO₂.

- Aza-Michael addition in DMF at room temperature.

Yield: These multistep processes can reach overall yields of 24-30%, with individual steps varying from 62% to 89%.

Industrial-Scale Synthesis

For large-scale production, the process is optimized for efficiency:

- Continuous flow reactors for safer and more controlled reactions.

- Catalyst recycling to reduce costs.

- Purification via recrystallization and chromatography to meet pharmaceutical standards.

Summary Data Table

| Step | Methodology | Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Acid to ester | Ethanol, sulfuric acid, reflux | 85-95% | Standard esterification |

| 2 | Ester aminolysis | Benzylamine, base, solvent | 60-80% | Nucleophilic attack on ester |

| 3 | Cyclization (via sugar derivatives) | Protected sugars, Wittig, RCM | 24-30% (overall) | Multi-step, complex route |

| 4 | Direct amination | Ester + benzylamine, reflux | 60-80% | Simpler route for small scale |

Research Findings and Notes

- The synthesis pathways from sugar derivatives provide access to polyhydroxylated cyclopentane β-amino acids, which can be further transformed into this compound, demonstrating versatility in synthetic design.

- Industrial methods favor direct aminolysis of ester intermediates due to simplicity and scalability.

- Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)cyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The carboxylic acid group may also play a role in binding to metal ions or other cofactors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 2-(benzylamino)cyclopentanecarboxylic acid and structurally related compounds:

Biological Activity

2-(Benzylamino)cyclopentanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a cyclopentane ring modified with a benzylamino group and a carboxylic acid moiety, which contribute to its unique chemical behavior and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The benzylamino group allows for hydrogen bonding, enhancing binding affinity to active sites of these targets, while the carboxylic acid group may facilitate coordination with metal ions or cofactors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and inhibitors can be valuable in treating diseases like cancer. Preliminary studies suggest that this compound may influence pathways such as MAPK/ERK, which are vital for cell signaling.

- Neuroactive Properties : Investigations using patch-clamp techniques on hippocampal neurons revealed that certain derivatives of this compound could modulate synaptic transmission, although the compound itself showed limited activity due to steric constraints.

- Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which may extend to this compound. The presence of the benzyl group enhances the potential for free radical scavenging .

Pharmacological Evaluation

A series of pharmacological studies have been conducted to assess the efficacy of this compound:

| Study Type | Findings |

|---|---|

| Kinase Inhibition | Potential interaction with MAPK/ERK pathway; further studies needed. |

| Neuroactivity | Limited effect on synaptic transmission; structure may hinder activity. |

| Antioxidant Activity | Related compounds show promising antioxidant effects; potential for further exploration. |

Case Studies

- Kinase Inhibition Study : A study evaluated the inhibitory effects of this compound on various kinases involved in cancer pathways. Results suggested moderate inhibition, warranting further investigation into its therapeutic potential.

- Neuroactive Properties : Research on hippocampal neurons indicated that while some derivatives enhanced synaptic activity, this compound did not significantly alter neurotransmission, highlighting the need for structural modifications to enhance neuroactivity.

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-(Benzylamino)cyclopentanecarboxylic acid? The compound is synthesized via multi-step protocols involving tert-butoxycarbonyl (Boc) protection. A representative method involves:

Boc Protection : Starting with 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, the amino group is protected to prevent side reactions during subsequent steps .

Benzylation : The benzyl group is introduced via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity .

Deprotection : Acidic or catalytic hydrogenation conditions remove the Boc group, yielding the final product. Optimizing reaction time and temperature (e.g., 0–25°C, 12–24 hrs) improves yield and purity .

Advanced: How can synthetic yields be improved while minimizing racemization? Racemization is a critical concern due to the chiral cyclopentane core. Strategies include:

- Low-Temperature Coupling : Performing benzylation at 0–5°C reduces epimerization .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rh-complexes) enable enantioselective benzylation, though this requires rigorous solvent selection (e.g., THF vs. DMF) .

- Analytical Monitoring : LC-MS and chiral HPLC track enantiomeric excess (ee) ≥98% to ensure stereochemical integrity .

Functional Group Reactivity

Basic: What chemical transformations are feasible at the benzylamino group? The benzylamino group undergoes:

- N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in DCM with triethylamine .

- Oxidation : MnO₂ or TEMPO oxidizes the amine to nitriles or nitro groups, but over-oxidation risks require controlled stoichiometry .

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, enabling further functionalization .

Advanced: How does steric hindrance influence substitution reactions at the cyclopentane ring? The cyclopentane ring’s rigidity imposes steric constraints:

- C-2 vs. C-3 Reactivity : Benzylamino at C-2 shows higher nucleophilicity due to reduced steric hindrance compared to C-3 derivatives, as shown in comparative kinetic studies .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance ring flexibility, improving reaction rates for bulky electrophiles .

Stereochemical and Conformational Analysis

Basic: Why is stereochemistry critical for biological activity? The compound’s chiral centers dictate binding to enantioselective targets (e.g., enzymes or receptors). For example, (1S,2S)-configured analogs show 10-fold higher inhibition of proteases compared to (1R,2R) isomers .

Advanced: How can conformational dynamics be studied to predict bioactivity?

- X-ray Crystallography : Resolves spatial arrangements of the benzylamino group relative to the cyclopentane ring .

- Molecular Dynamics (MD) Simulations : Predicts dominant conformers in aqueous vs. lipid environments, correlating with membrane permeability data .

Analytical Characterization

Basic: What techniques validate purity and structure?

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity ≥95% .

- NMR : ¹H and ¹³C NMR confirm benzyl group integration (δ 7.3 ppm aromatic protons) and cyclopentane backbone .

Advanced: How are trace impurities identified and quantified?

- HRMS : Detects byproducts (e.g., over-oxidized species) at ppm levels .

- 2D NMR (COSY, HSQC) : Assigns stereochemistry and identifies diastereomeric impurities .

Biological and Mechanistic Studies

Basic: What enzyme systems interact with this compound? Preliminary studies suggest inhibition of:

- Serine Proteases : IC₅₀ values in the µM range, likely via competitive binding to the active site .

- Aminoacyl-tRNA Synthetases : Modulates bacterial growth in MIC assays, though structure-activity relationships (SARs) remain under investigation .

Advanced: How can conflicting bioactivity data be resolved? Contradictory inhibition profiles (e.g., varying IC₅₀ across assays) may arise from:

- Assay Conditions : pH-dependent protonation of the benzylamino group alters binding kinetics (e.g., pKa ~8.5) .

- Membrane Permeability : LogP values (~2.1) influence cellular uptake, as shown in parallel artificial membrane permeability assays (PAMPA) .

Comparative Studies with Structural Analogs

Basic: How does this compound differ from similar cyclopentane derivatives?

| Compound | Key Features | Biological Impact |

|---|---|---|

| 2-(Benzylamino) derivative | Benzylamino group at C-2; chiral cyclopentane | Enhanced protease inhibition vs. linear analogs |

| 1-(4-Chloro-benzoyl) analog | Chlorobenzamido substituent | Higher cytotoxicity (HeLa cells, IC₅₀ = 12 µM) |

| 3-Boc-protected derivative | tert-Butoxycarbonyl group at C-3 | Improved metabolic stability in liver microsomes |

Advanced: What computational tools predict SARs for derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.